![molecular formula C25H19ClN4 B2583423 N-(2-chlorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477226-13-4](/img/structure/B2583423.png)
N-(2-chlorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Description
“N-(2-chlorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a derivative of 7H-Pyrrolo[2,3-d]pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine derivatives involves different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring . The synthesis process is critical for developing new anti-TB compounds using cost-effective processes .Scientific Research Applications
- Researchers have synthesized and characterized a series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives. These compounds were tested for their in vitro antimicrobial activity against Gram-positive bacteria (Micrococcus luteus, Staphylococcus aureus) and Gram-negative bacteria (Salmonella typhi, Klebsiella pneumoniae), as well as anti-fungal activity against Aspergillus niger and Fusarium oxysporum .
- While not directly studied for this compound, related 4-aminopyrrolo[2,3-d]pyrimidines have shown anti-tubercular activity. Specifically, 3-halo (meta; C-3) and 2-halo (ortho; C-2) substituted phenyl derivatives exhibited slightly improved anti-tubercular effects compared to 4-halo (para; C-4) substituted derivatives .
- The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines led to ATP-competitive, nano-molar inhibitors. These compounds showed selectivity for inhibition of PKB (protein kinase B) over the closely related kinase PKA .
- Indole derivatives, including pyrrolo[2,3-d]pyrimidines, have diverse biological applications. For instance, indole-3-acetic acid (IAA) is a plant hormone produced by the degradation of tryptophan in higher plants. While not directly related to our compound, this highlights the broader significance of indole-based molecules in plant biology .
- Although specific data for this compound are scarce, thieno[2,3-d]pyrimidin-4-amine derivatives have been associated with antiviral and anti-inflammatory activities . Further exploration in this context could be valuable.
- Thieno[2,3-d]pyrimidin-4-amine derivatives have been investigated for their antioxidant and anticancer properties . While the exact effects of our compound remain to be elucidated, its structural similarity suggests potential in these areas.
Antimicrobial Activity
Anti-Tubercular Potential
Kinase Inhibition
Plant Hormone Analog
Antiviral and Anti-Inflammatory Properties
Antioxidant and Anticancer Potential
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4/c26-22-14-8-7-11-19(22)15-27-24-23-21(18-9-3-1-4-10-18)16-30(25(23)29-17-28-24)20-12-5-2-6-13-20/h1-14,16-17H,15H2,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBBUTDEUYAJCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC=CC=C4Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
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